

Application Notes and Protocols for Bismuth-Based Perovskites in Solar Cell Applications

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Compound of Interest

Compound Name: *Bismuth cation*

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Introduction

Bismuth-based perovskites are emerging as a promising class of materials for next-generation solar cells, offering a less toxic and more stable alternative to their lead-based counterparts.[1][2] While the power conversion efficiencies (PCEs) of bismuth-based perovskite solar cells are currently lower than those of lead-based devices, significant progress is being made to enhance their performance.[1][3] These materials exhibit unique optoelectronic properties, high stability, and are composed of earth-abundant elements, making them attractive for sustainable energy applications.[2][4] This document provides detailed application notes, experimental protocols, and performance data for three prominent types of bismuth-based perovskites: Methylammonium Bismuth Iodide ($\text{MA}_3\text{Bi}_2\text{I}_9$), Cesium Bismuth Iodide ($\text{Cs}_3\text{Bi}_2\text{I}_9$), and Silver Bismuth Iodide (AgBiI_4).

Data Presentation

Table 1: Performance of $\text{MA}_3\text{Bi}_2\text{I}_9$ -Based Solar Cells

Device Architecture	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Stability	Ref.
FTO/c-TiO ₂ /m-TiO ₂ /MA ₃ Bi ₂ I ₉ /Spiro-OMeTAD/Au	0.67	1.0	62.48	0.42	-	[5]
ITO/c-TiO ₂ /m-TiO ₂ /MA ₃ Bi ₂ I ₉ /Spiro-OMeTAD/MoO ₃ /Ag	-	-	-	0.42	-	[5]
Inverted Planar Heterojunction	0.83	-	-	0.39	-	[6]
Mesoporous Device	-	-	-	0.33	Higher than one-step spin coating	[7]
P3HT HTL	-	-	-	1.62	Stable for 300h under 1 sun	[8]
Spiro-OMeTAD HTL	-	-	-	1.12	-	[8]
High-Vacuum Deposition	-	-	-	1.64	-	[6]

Table 2: Performance of Cs₃Bi₂I₉-Based Solar Cells

Device Architecture	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Stability	Ref.
FTO/c-TiO ₂ /m-TiO ₂ /Cs ₃ Bi ₂ I ₉ /Spiro-OMeTAD/Au	0.43	2.14	36.98	0.33	-	[9]
KI-modified (2 vol%)	1.01	3.60	77	2.81	-	[10]
Mesoscopic Solar Cell	-	-	-	<1	Limited by poor photocurrent	[11]
Planar Heterojunction	-	-	-	0.72	-	[12]
Solution Processed	0.37	1.43	32	0.17	Thermally stable up to ~420°C	[13]

Table 3: Performance of AgBiI₄-Based Solar Cells

Device Architecture	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Stability	Ref.
Mesoporous with PTAA HTL	-	-	-	2.1	Maintained 96% initial PCE after 1000h	[14]
With Thiourea Additive	-	-	-	1.87	Improved air stability	[15]
AgBi ₂ I ₇	-	-	-	1.2	Stable for 10 days in ambient conditions	[16]
Ag ₃ BiI ₆	-	-	-	4.3	-	[16]

Experimental Protocols

Protocol 1: Fabrication of MA₃Bi₂I₉ Perovskite Solar Cells (One-Step Solution Processing)

This protocol describes a common one-step spin-coating method for the fabrication of (CH₃NH₃)₃Bi₂I₉ (MA₃Bi₂I₉) perovskite films.

1. Substrate Preparation: 1.1. Etch Fluorine-doped Tin Oxide (FTO) coated glass substrates with 2 M HCl and zinc powder. 1.2. Clean the substrates sequentially in an ultrasonic bath with a 2% alkaline detergent solution, deionized water, acetone, and isopropanol for 10 minutes each.[17] 1.3. Dry the substrates with a nitrogen gun and treat them with oxygen plasma for 15 minutes.[17]
2. Deposition of Electron Transport Layer (ETL): 2.1. Prepare a compact TiO₂ (c-TiO₂) blocking layer by spray pyrolysis of a titanium diisopropoxide bis(acetylacetonate) solution in isopropanol onto the FTO substrates heated at 450°C.[17] 2.2. Anneal the substrates at 450°C for 30 minutes.[17] 2.3. Deposit a mesoporous TiO₂ (m-TiO₂) layer by spin-coating a

commercial TiO_2 paste diluted in ethanol at 5000 rpm for 30 seconds. 2.4. Sinter the TiO_2 layers at 500°C for 30 minutes.

3. $\text{MA}_3\text{Bi}_2\text{I}_9$ Perovskite Layer Formation: 3.1. Prepare the perovskite precursor solution by dissolving methylammonium iodide (MAI) and bismuth(III) iodide (BiI_3) in a 3:2 molar ratio in a solvent mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). 3.2. Spin-coat the precursor solution onto the m- TiO_2 layer in a two-step program: 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds. 3.3. During the second step, dispense an anti-solvent (e.g., toluene or chlorobenzene) onto the spinning substrate. 3.4. Anneal the film at $100\text{--}150^\circ\text{C}$ for 10-30 minutes.

4. Deposition of Hole Transport Layer (HTL): 4.1. Prepare a solution of Spiro-OMeTAD, Li-TFSI, and 4-tert-butylpyridine (tBP) in chlorobenzene.[\[17\]](#) 4.2. Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.[\[17\]](#)

5. Deposition of Metal Electrode: 5.1. Evaporate a gold (Au) or silver (Ag) back contact of approximately 80-100 nm thickness through a shadow mask using a thermal evaporator.[\[17\]](#)

Protocol 2: Two-Step Synthesis of $\text{MA}_3\text{Bi}_2\text{I}_9$ Thin Films

This protocol is adapted from a method involving the conversion of a BiI_3 layer.[\[4\]](#)

1. Substrate and BiI_3 Deposition: 1.1. Clean quartz-coated glass substrates in an ultrasonic bath with isopropanol for 10 minutes.[\[4\]](#) 1.2. Deposit a layer of BiI_3 by thermal evaporation at a rate of 2 \AA/s in a high-vacuum chamber (10^{-6} mbar).[\[4\]](#)

2. Conversion to $\text{MA}_3\text{Bi}_2\text{I}_9$: 2.1. Prepare a 10 mg/mL solution of methylammonium iodide (MAI) in isopropyl alcohol (IPA).[\[4\]](#) 2.2. Immerse the BiI_3 -coated substrates in the MAI solution for a specific duration (e.g., 20 minutes).[\[4\]](#) 2.3. Anneal the converted films at 100°C for a defined time (e.g., 90-120 minutes) in a controlled environment.[\[4\]](#)

Protocol 3: Fabrication of $\text{Cs}_3\text{Bi}_2\text{I}_9$ Perovskite Solar Cells

1. Perovskite Precursor Solution: 1.1. Dissolve Cesium Iodide (CsI) and Bismuth(III) Iodide (BiI_3) in a 1:1.5 molar ratio in a mixture of DMF and DMSO (e.g., 9:1 v/v).[\[9\]](#)

2. Film Deposition: 2.1. Follow the substrate preparation and ETL deposition steps as outlined in Protocol 1. 2.2. Spin-coat the $\text{Cs}_3\text{Bi}_2\text{I}_9$ precursor solution onto the ETL. 2.3. Employ an anti-solvent dripping method during the spin-coating process, using a solvent like toluene.^[9] The timing and volume of the anti-solvent are critical parameters to optimize.^[9] 2.4. Anneal the film to promote crystallization.

3. Device Completion: 3.1. Complete the device by depositing the HTL and metal electrode as described in Protocol 1.

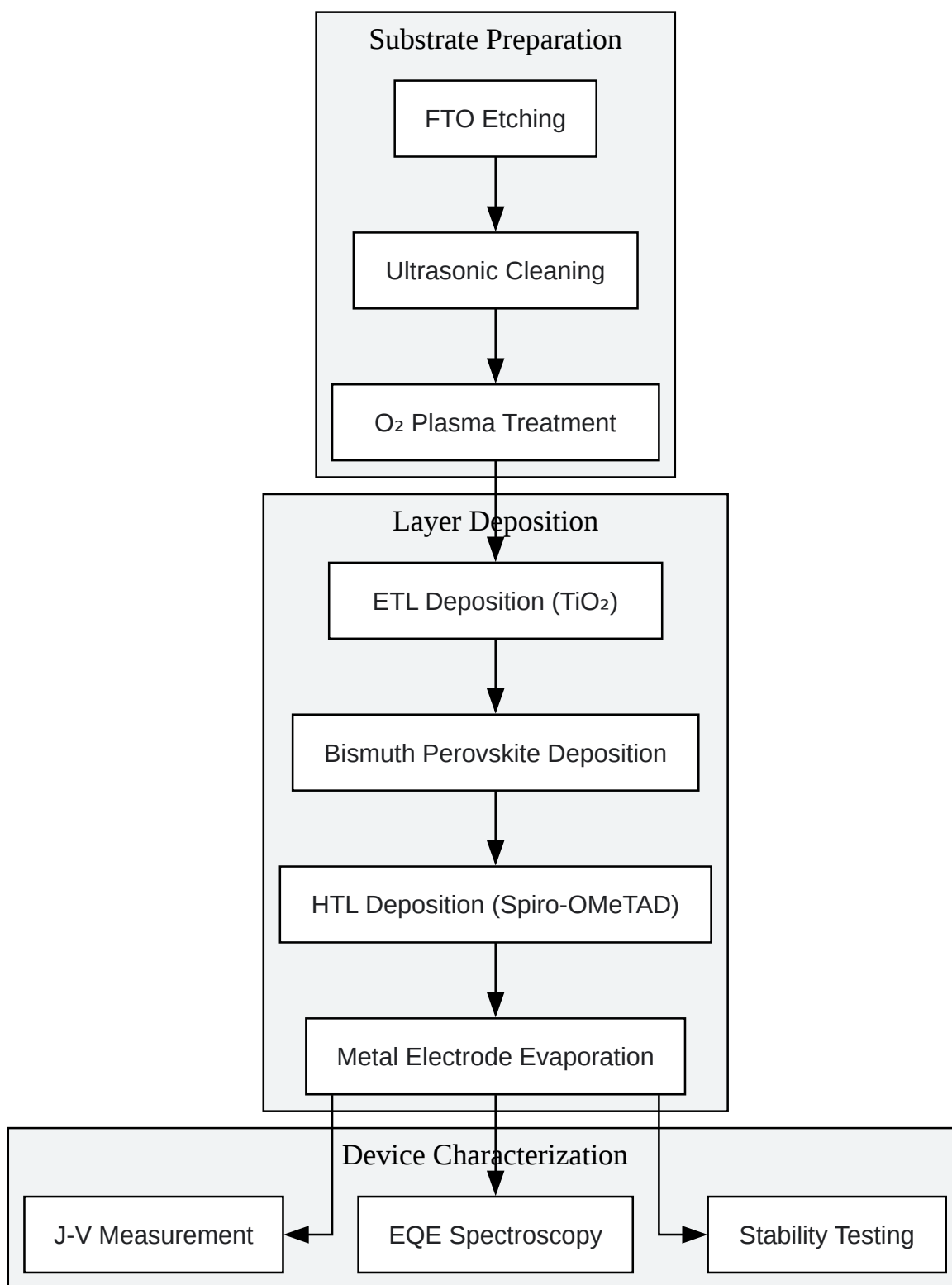
Protocol 4: Fabrication of AgBiI_4 Perovskite Solar Cells

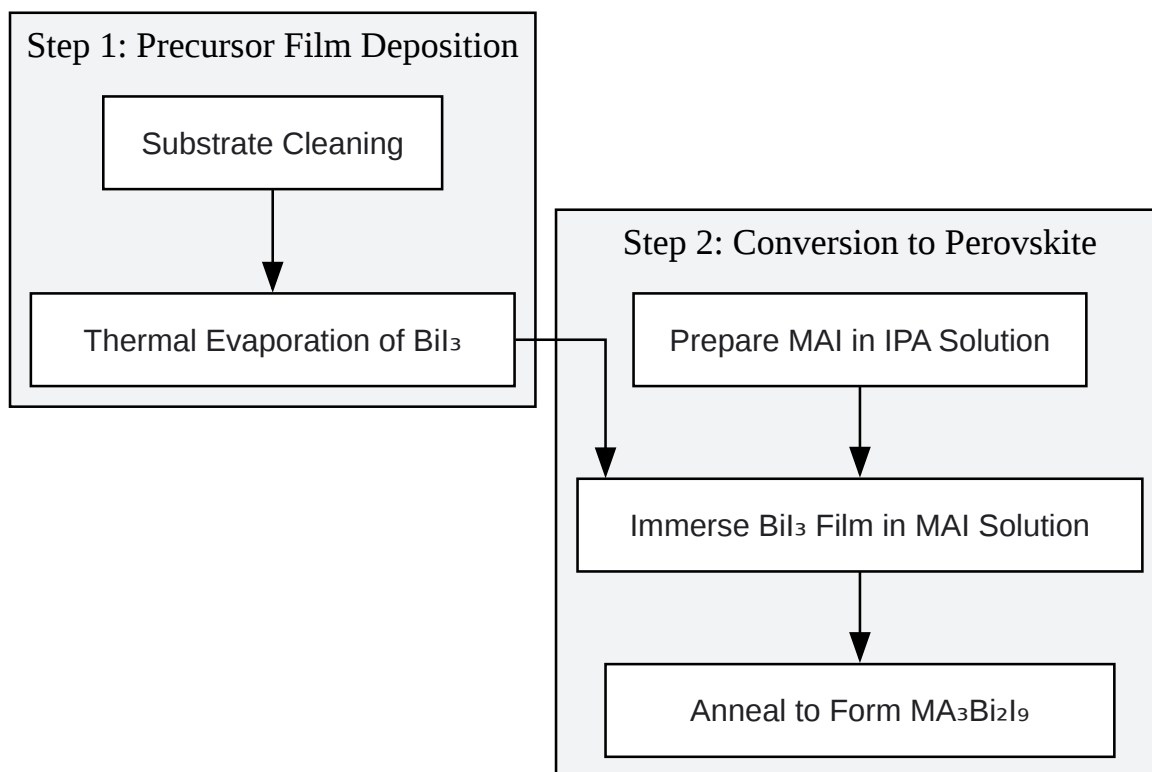
1. Perovskite Precursor Solution: 1.1. Prepare a 0.6 M solution by dissolving AgI and BiI_3 in a 1:1 molar ratio in a co-solvent of DMSO and DMF.^[15] For improved film quality, additives like thiourea can be introduced into the precursor solution.^[15]

2. Film Deposition and Annealing: 2.1. Pre-heat the substrate and the precursor solution to around 110°C .^[15] 2.2. Spin-coat the solution onto the substrate.^[15] 2.3. Anneal the film at a moderate temperature (e.g., 150°C).^[14]

3. Device Completion: 3.1. Follow the subsequent steps for HTL and electrode deposition as in the previous protocols.

Mandatory Visualization





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